molecular formula C6H15NSi B083233 Allylaminotrimethylsilane CAS No. 10519-97-8

Allylaminotrimethylsilane

Cat. No.: B083233
CAS No.: 10519-97-8
M. Wt: 129.28 g/mol
InChI Key: FFJKAASRNUVNRT-UHFFFAOYSA-N
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Description

Allylaminotrimethylsilane, also known as N-trimethylsilylprop-2-en-1-amine, is an organosilicon compound with the chemical formula C6H15NSi. It is a colorless to pale yellow liquid that is soluble in organic solvents such as toluene, dichloromethane, and ethanol. This compound is primarily used as a reagent in organic synthesis and as a modifier for polysiloxane resins, paints, and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylaminotrimethylsilane can be synthesized through the reaction of chloromethylsilane with 2-propenyl alcohol under the catalysis of sulfuric acid. The reaction proceeds as follows: [ \text{Chloromethylsilane} + \text{2-Propenyl Alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process requires careful control of temperature and pressure to ensure high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: this compound is known to participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, or alcohols.

Major Products Formed:

Scientific Research Applications

Allylaminotrimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of allylaminotrimethylsilane involves its ability to act as a nucleophile in various chemical reactions. The trimethylsilyl group provides steric protection, allowing the allylamine moiety to participate in selective reactions. This compound can interact with molecular targets through nucleophilic substitution, addition, and other reaction pathways, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

  • Dimethyldi(allylamino)silane
  • Ethyldi(allylamino)silane
  • Methyltri(allylamino)silane

Comparison: Allylaminotrimethylsilane is unique due to its specific structure, which includes a trimethylsilyl group attached to an allylamine moiety. This structure provides distinct reactivity and stability compared to other similar compounds. For instance, dimethyldi(allylamino)silane and ethyldi(allylamino)silane have different alkyl groups attached to the silicon atom, which can influence their reactivity and applications. Methyltri(allylamino)silane, on the other hand, has three allylamino groups, making it more reactive but less stable than this compound .

Properties

IUPAC Name

N-trimethylsilylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NSi/c1-5-6-7-8(2,3)4/h5,7H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJKAASRNUVNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370013
Record name ALLYLAMINOTRIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10519-97-8
Record name ALLYLAMINOTRIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allylaminotrimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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